N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide compound with a molecular formula of C47H65N13O9. This compound is notable for its intricate structure, which includes multiple amino acids linked together in a specific sequence. It has a molecular weight of 956.1007 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Similar structure but different amino acid sequence.
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine:
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications .
Properties
CAS No. |
915146-79-1 |
---|---|
Molecular Formula |
C51H66N12O10 |
Molecular Weight |
1007.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C51H66N12O10/c1-28(2)21-38(58-44(66)35(52)11-7-19-55-51(53)54)45(67)60-40(23-30-25-56-36-12-5-3-9-33(30)36)49(71)63-20-8-14-43(63)48(70)62-42(27-64)47(69)59-39(22-29-15-17-32(65)18-16-29)46(68)61-41(50(72)73)24-31-26-57-37-13-6-4-10-34(31)37/h3-6,9-10,12-13,15-18,25-26,28,35,38-43,56-57,64-65H,7-8,11,14,19-24,27,52H2,1-2H3,(H,58,66)(H,59,69)(H,60,67)(H,61,68)(H,62,70)(H,72,73)(H4,53,54,55)/t35-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
SSTIXZLAWQZZBM-QSECYRODSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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